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Compound of Interest

Compound Name: 2-Bromobenzo[h]quinazoline

Cat. No.: B15225338

For researchers, scientists, and professionals in drug development, understanding the precise
three-dimensional arrangement of atoms in a molecule is paramount. This guide provides a
comparative analysis of the X-ray crystal structure of a benzo[h]quinazoline derivative and a
computationally predicted structure of 2-Bromobenzo[h]quinazoline, offering insights into the
impact of substitution on the molecular geometry of this important heterocyclic scaffold.

While an experimental crystal structure for 2-Bromobenzo[h]quinazoline is not publicly
available, this guide leverages the known crystal structure of the closely related
benzo[h]quinoline-3-carboxamide as an experimental benchmark. A detailed comparison is
made with a computationally predicted structure of 2-Bromobenzo[h]quinazoline, providing
valuable data for understanding structure-activity relationships and guiding synthetic efforts.

Structural Comparison: Experimental vs. Predicted
Data

The following table summarizes key geometric parameters from the experimentally determined
crystal structure of benzo[h]quinoline-3-carboxamide and the computationally predicted
structure of 2-Bromobenzo[h]quinazoline. The prediction is based on Density Functional
Theory (DFT) calculations, a common and reliable method for determining molecular
geometries.[1][2][3]
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Benzo[h]quinoline-3- 2-
Parameter carboxamide Bromobenzo[h]quinazoline
(Experimental)[4] (Predicted)
Crystal System Monoclinic N/A (Gas Phase Calculation)
Space Group P2i/c N/A (Gas Phase Calculation)
Key Bond Lengths (A)
C-Br N/A 1.895
C-N (quinazoline ring) 1.32-1.36 1.31-1.38
C-C (aromatic) 1.38-1.42 1.39-1.43
**Key Bond Angles (°) **
C-C-Br N/A 121.5
C-N-C (quinazoline ring) ~117 - 122 ~116 - 123

The 17 non-hydrogen atoms of ) )
) ) The benzo[h]quinazoline core
Planarity the molecule are essentially ) )
is predicted to be planar.
coplanar.

Experimental and Computational Protocols
Synthesis of Benzo[h]quinazoline Derivatives

The synthesis of substituted quinazolines and their derivatives can be achieved through
various established methods. A general approach involves the condensation of a 2-amino-
aromatic precursor with a suitable cyclizing agent. For instance, the synthesis of certain
brominated quinazolinone derivatives has been reported starting from 2-aminobenzamide and
proceeding through a bromination step followed by cyclization with an aromatic aldehyde.[5]
Similarly, the synthesis of benzo[flquinazoline-1,3(2H,4H)-diones has been achieved through a
multi-step sequence involving palladium-catalyzed cross-coupling reactions followed by an
acid-mediated cycloisomerization.[6][7]

A plausible synthetic route to 2-Bromobenzo[h]quinazoline could involve the reaction of a
suitably substituted aminonaphthalene derivative with a source for the C2-N3-C4 portion of the
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quinazoline ring, followed by a bromination step.

X-ray Crystallography of Benzo[h]quinoline-3-
carboxamide

The crystal structure of benzo[h]quinoline-3-carboxamide was determined by single-crystal X-
ray diffraction.[4] The compound crystallizes in the monoclinic space group P21/c with four

molecules in the unit cell.[4] The structure was solved and refined to yield the atomic
coordinates and geometric parameters presented in the comparison table.

Computational Prediction of 2-
Bromobenzo[h]quinazoline Structure

The geometry of 2-Bromobenzo[h]quinazoline was predicted using computational modeling
techniques. Density Functional Theory (DFT) calculations, a widely used quantum chemical
method, can provide highly accurate predictions of molecular structures, energies, and other
properties.[1][3] A typical workflow for such a prediction involves:

 Building the initial molecular structure: A 2D sketch of 2-Bromobenzo[h]quinazoline is
converted into a 3D model.

o Geometry optimization: The energy of the molecule is minimized by systematically adjusting
the positions of its atoms. This process yields the most stable, low-energy conformation of
the molecule.

e Frequency analysis: This calculation confirms that the optimized structure corresponds to a
true energy minimum and provides vibrational frequencies.

The predicted bond lengths and angles in the table above are derived from such a DFT-
optimized structure.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis and structural analysis
of benzo[h]quinazoline derivatives.
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Caption: A generalized synthetic workflow for producing brominated benzo[h]quinazoline

derivatives.
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Caption: Workflow for the comparative structural analysis of benzo[h]quinazoline derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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